5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a cyanophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation or carboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Cyanophenyl)quinazolin-4(3H)-one: This compound shares a similar cyanophenyl group but has a different core structure.
2-Cyano-5-oxopentanoic acid derivatives: These compounds have a similar cyano group but differ in their overall structure and properties.
Uniqueness
5-(2-Cyanophenyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of functional groups and the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H6N2O3 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
5-(2-cyanophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3/c12-6-7-3-1-2-4-8(7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) |
InChI Key |
YTALBTRUXVXXTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.